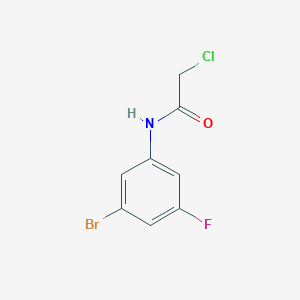![molecular formula C22H21ClN2O5 B12458164 2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458164.png)
2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrrolidine ring, a chlorophenyl group, and a dimethylphenyl group, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the chlorophenyl and dimethylphenyl groups. Common synthetic routes may involve the use of reagents such as acyl chlorides, amines, and ketones under controlled conditions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors The compound may bind to active sites, inhibiting or activating specific biochemical pathways
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(4-bromophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
- 2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(4-fluorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
Uniqueness
Compared to similar compounds, 2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is unique due to the presence of the chlorophenyl group, which may impart distinct chemical and biological properties
Propriétés
Formule moléculaire |
C22H21ClN2O5 |
|---|---|
Poids moléculaire |
428.9 g/mol |
Nom IUPAC |
[2-(3,4-dimethylphenyl)-2-oxoethyl] 1-[(4-chlorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H21ClN2O5/c1-13-3-4-16(9-14(13)2)19(26)12-30-22(29)17-10-20(27)25(11-17)24-21(28)15-5-7-18(23)8-6-15/h3-9,17H,10-12H2,1-2H3,(H,24,28) |
Clé InChI |
AIVVVFYTYVBZBV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)NC(=O)C3=CC=C(C=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one](/img/structure/B12458084.png)
![7-(Trifluoromethyl)imidazo[1,2-A]pyridin-6-amine](/img/structure/B12458092.png)
![(1R,2S)-2-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B12458094.png)
![(1-{2-Oxo-2-[(4-phenoxyphenyl)amino]ethyl}cyclopentyl)acetic acid](/img/structure/B12458101.png)
![4-[3-(4-Cyclopropanecarbonylphenoxy)propyl]-1H-imidazole; maleic acid](/img/structure/B12458112.png)
![4-({[(2-{[(4-Nitrophenyl)carbonyl]amino}phenyl)carbonyl]oxy}acetyl)phenyl furan-2-carboxylate](/img/structure/B12458125.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-3-phenylthiourea](/img/structure/B12458127.png)
![2-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12458132.png)
![(1R,2S)-2-[(2-methyl-5-nitrophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12458136.png)
![2-{[3-(Benzenesulfonyl)-5,5-dimethyl-1,3-thiazolidin-4-yl]formamido}-3-[(benzylcarbamoyl)amino]propanoic acid](/img/structure/B12458144.png)


![N,N'-bis{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}pentanediamide](/img/structure/B12458153.png)

